molecular formula C12H22N4O B8752944 N-{2-[bis(propan-2-yl)amino]ethyl}-1H-imidazole-1-carboxamide

N-{2-[bis(propan-2-yl)amino]ethyl}-1H-imidazole-1-carboxamide

Cat. No.: B8752944
M. Wt: 238.33 g/mol
InChI Key: MSKMBXDBXGKGAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[bis(propan-2-yl)amino]ethyl}-1H-imidazole-1-carboxamide is a chemical compound with a complex structure that includes an imidazole ring and a diisopropylaminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[bis(propan-2-yl)amino]ethyl}-1H-imidazole-1-carboxamide typically involves multiple steps. One common method starts with the preparation of 2-(diisopropylamino)ethyl chloride, which is then reacted with imidazole-1-carboxamide under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates .

Chemical Reactions Analysis

Types of Reactions

N-{2-[bis(propan-2-yl)amino]ethyl}-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

N-{2-[bis(propan-2-yl)amino]ethyl}-1H-imidazole-1-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[bis(propan-2-yl)amino]ethyl}-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-{2-[bis(propan-2-yl)amino]ethyl}-1H-imidazole-1-carboxamide include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the imidazole ring and the diisopropylaminoethyl group.

Properties

Molecular Formula

C12H22N4O

Molecular Weight

238.33 g/mol

IUPAC Name

N-[2-[di(propan-2-yl)amino]ethyl]imidazole-1-carboxamide

InChI

InChI=1S/C12H22N4O/c1-10(2)16(11(3)4)8-6-14-12(17)15-7-5-13-9-15/h5,7,9-11H,6,8H2,1-4H3,(H,14,17)

InChI Key

MSKMBXDBXGKGAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCNC(=O)N1C=CN=C1)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.